molecular formula C16H15FN2O4S B2791613 N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine CAS No. 380480-96-6

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine

Cat. No.: B2791613
CAS No.: 380480-96-6
M. Wt: 350.36
InChI Key: UJDRKEYFNDLWKP-UHFFFAOYSA-N
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Description

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is a glycine derivative featuring a sulfonylimino-methyl group substituted with a 4-fluorophenyl ring and a 4-methylphenyl (p-toluenesulfonyl) moiety. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability compared to non-halogenated analogs. The sulfonylimino linkage contributes to structural rigidity and may influence binding interactions in biological systems .

Properties

IUPAC Name

2-[[(4-fluorophenyl)-[(4-methylphenyl)sulfonylamino]methylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRKEYFNDLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine typically involves a multi-step process. The initial step often includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, highlighting differences in substituents, molecular weights, and synthetic yields:

Compound Name (IUPAC) Molecular Formula Molecular Weight Substituents (R1, R2) Key Properties/Findings Reference
This compound (Target) C16H15FN2O4S 350.36 4-Fluorophenyl, 4-Methylphenyl Hypothesized enhanced stability due to F
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C16H17NO4S 319.38 4-Methylphenyl (both positions) Higher lipophilicity; no bioactivity data
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine C15H15ClNO6S 380.80 4-Chlorophenyl, 3,4-Dimethoxyphenyl Electron-rich dimethoxy group may alter solubility
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C15H13Cl2NO4S 390.24 2,3-Dichlorophenyl, 4-Methylphenyl Increased steric bulk and electronegativity
N-(4-Fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide C21H20FN3O4S 453.46 4-Fluorophenyl, 4-Methoxyphenyl Amide backbone; potential H-bonding motifs
N-(1,4-Dioxide-3-((4-fluorophenyl)quinoxaline-2-carbonyl)glycine methyl ester C18H13FN2O5 356.31 4-Fluorophenyl, quinoxaline-dioxide Antitubercular activity (IC50: 2.5 µM)

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in or methyl in ).
  • Melting Points: While the target compound’s melting point is unreported, analogs with sulfonamide linkages (e.g., quinoxaline derivatives in ) exhibit m.p. ranges of 175–179°C, suggesting moderate thermal stability.
  • Synthetic Yields : Sulfonamide-bearing glycine derivatives (e.g., compounds in ) are synthesized in yields of 62–83%, depending on substituent complexity.

Biological Activity

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H16FNO2S
  • CAS Number : 3382-63-6
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 179–183 °C
  • Purity : Minimum 98% (GC and nonaqueous titration)

This compound exhibits various biological activities primarily through its interactions with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, it has been noted that similar compounds exhibit IC50 values in the nanomolar range against PDE4D, suggesting a strong inhibitory effect on inflammatory responses .
  • Anti-inflammatory Properties : Research indicates that the compound may significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, potentially through the modulation of cell cycle-related proteins. For example, its analogs have demonstrated selective cytotoxicity towards tumor cells without affecting normal cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity TypeDescriptionReference
Enzymatic InhibitionIC50 values in the low nanomolar range for PDE4D inhibition
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levels
Antitumor ActivitySelective cytotoxicity against cancer cell lines
CytotoxicityMinimal effects on normal human keratinocytes

Case Studies

  • Inflammatory Disease Model :
    A study investigated the effects of this compound in a murine model of acute inflammation. The results showed a marked decrease in inflammatory markers and improved clinical scores compared to control groups.
  • Cancer Therapeutics :
    In vitro assays demonstrated that the compound inhibited the proliferation of MDA-MB-231 breast cancer cells while sparing normal cells. Further investigations revealed that it induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with sulfonylation of 4-methylbenzenesulfonyl chloride with a fluorophenyl-imino intermediate, followed by glycine conjugation. Key steps include:
  • Sulfonamide Formation : Reacting 4-fluorophenyliminomethyl chloride with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonylimino intermediate.
  • Glycine Conjugation : Coupling the intermediate with glycine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
    Optimization can employ response surface methodology (RSM) to adjust temperature, solvent polarity, and stoichiometry for maximum yield and purity .

Q. How can researchers characterize the molecular structure of this compound using advanced analytical techniques?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), focusing on the sulfonylimino and fluorophenyl moieties to confirm stereochemistry .
  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and assess electronic effects of the fluorine atom .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns, particularly for the sulfonamide bond .

Q. What are the critical solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in buffers (pH 2–9) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. The sulfonyl group enhances aqueous solubility, while the fluorophenyl moiety may reduce it due to hydrophobicity .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Hydrolytic susceptibility at the imino bond is a key stability concern .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound’s bioactivity?

  • Methodological Answer :
  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase (COX) or antimicrobial enzymes.
  • Compare results with X-ray crystallography -derived protein-ligand complexes to identify steric clashes or electronic mismatches. For example, fluorophenyl π-stacking interactions may differ from simulations due to crystal packing effects .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of substituents on the fluorophenyl and sulfonyl groups?

  • Methodological Answer : Design a congener library with variations (e.g., chloro, methoxy substituents) and evaluate:
  • Biological Activity : Test against COX-2 (anti-inflammatory) or bacterial biofilms (antimicrobial) using enzyme inhibition assays .
  • Electronic Effects : Use Hammett plots to correlate substituent σ-values with activity changes. The 4-fluoro group’s electron-withdrawing nature may enhance sulfonamide resonance stabilization .
    Example SAR Table :
Substituent (R)COX-2 IC50_{50} (µM)LogP
4-Fluoro0.452.1
4-Chloro0.782.5
4-Methoxy1.201.8

Q. How can computational modeling improve the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • Use QSAR models to predict metabolic hotspots (e.g., imino bond hydrolysis).
  • Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility and identify sites for steric hindrance (e.g., methyl or trifluoromethyl substitutions near labile bonds) .

Q. What methodologies address discrepancies in reported solubility data versus observed in vitro bioactivity?

  • Methodological Answer :
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve aqueous solubility without altering intrinsic activity .
  • Permeability Assays : Compare Caco-2 cell permeability data with solubility profiles to distinguish solubility-limited vs. permeability-limited bioavailability .

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